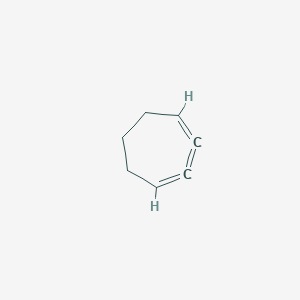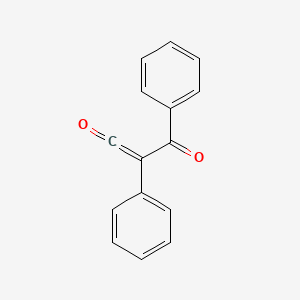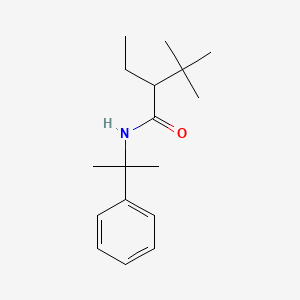
2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by its complex structure, which includes an ethyl group, two methyl groups, and a phenylpropan-2-yl group attached to a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide typically involves the reaction of appropriate amines with carboxylic acids or their derivatives. One common method is the reaction of 2-ethyl-3,3-dimethylbutanoic acid with 2-phenylpropan-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles like alkyl halides or acyl chlorides can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted amides
科学研究应用
2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Ethyl-3,3-dimethylbutanamide: Lacks the phenylpropan-2-yl group, making it less complex.
N-(2-Phenylpropan-2-yl)butanamide: Lacks the ethyl and additional methyl groups, resulting in different chemical properties.
Uniqueness
2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
属性
CAS 编号 |
75463-91-1 |
|---|---|
分子式 |
C17H27NO |
分子量 |
261.4 g/mol |
IUPAC 名称 |
2-ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide |
InChI |
InChI=1S/C17H27NO/c1-7-14(16(2,3)4)15(19)18-17(5,6)13-11-9-8-10-12-13/h8-12,14H,7H2,1-6H3,(H,18,19) |
InChI 键 |
IJWIHMNXICXAEZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)NC(C)(C)C1=CC=CC=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


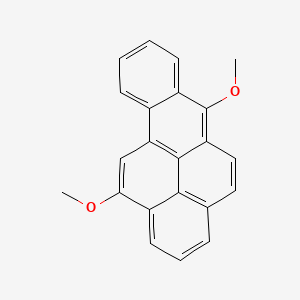

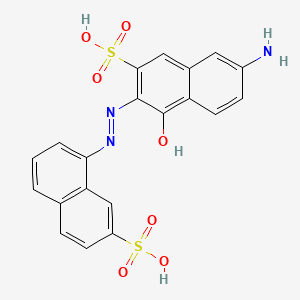
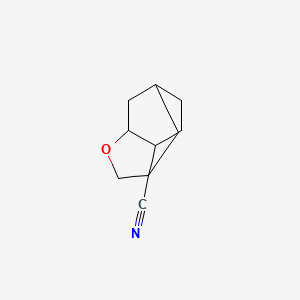
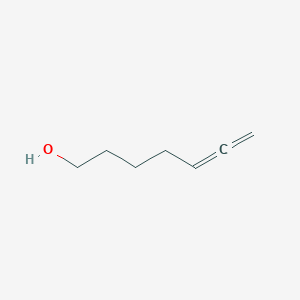


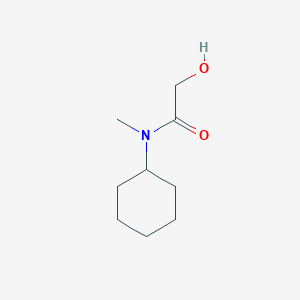

![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
